molecular formula C15H17NO2 B5782397 N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B5782397
M. Wt: 243.30 g/mol
InChI Key: IVJLHGBBENDNAP-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. The furan-2-ylmethyl group and the propan-2-yl group attached to the benzamide core contribute to the unique properties of this compound. Benzamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE typically involves the acylation of an amine with a benzoyl chloride derivative. One common synthetic route involves the reaction of furan-2-ylmethylamine with 4-(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents include nitric acid, halogens, and sulfuric acid.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties. It can be used in the development of new antimicrobial agents.

    Medicine: Benzamide derivatives, including N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE, have been investigated for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YL)BENZAMIDE can be compared with other benzamide derivatives, such as:

    N-(2-Furylmethyl)-4-methoxybenzamide: This compound has a methoxy group on the benzene ring, which can influence its biological activity and chemical reactivity.

    N-(2-Furylmethyl)-4-chlorobenzamide: The presence of a chlorine atom on the benzene ring can enhance the compound’s electrophilic properties and influence its reactivity in substitution reactions.

    N-(2-Furylmethyl)-4-nitrobenzamide: The nitro group on the benzene ring can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in the specific combination of the furan-2-ylmethyl and propan-2-yl groups, which can influence its overall biological activity and chemical reactivity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(2)12-5-7-13(8-6-12)15(17)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJLHGBBENDNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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